molecular formula C18H28N2O3 B2614722 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide CAS No. 1421469-62-6

2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

Cat. No.: B2614722
CAS No.: 1421469-62-6
M. Wt: 320.433
InChI Key: KHOSRAOBLSEMQY-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide (CAS 1421469-62-6) is a synthetic small molecule with a molecular formula of C18H28N2O3 and a molecular weight of 320.4 g/mol . This acetamide derivative features a piperidine core, a structure frequently investigated in medicinal chemistry for its potential to interact with biological systems . The compound's design, which includes ethoxyphenyl and methoxyethyl substituents, places it within a class of phenoxy acetamide and piperidine-based compounds studied for their diverse pharmacological profiles . Researchers explore such molecules for their potential as inhibitors of biological targets, such as soluble epoxide hydrolase (sEH), which is a significant focus in the development of therapies for pain and inflammatory diseases . The structural motifs present in this chemical—namely the acetamide linker and the piperidine ring—are common in the development of potent and selective bioactive agents, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-23-17-6-4-15(5-7-17)14-18(21)19-16-8-10-20(11-9-16)12-13-22-2/h4-7,16H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOSRAOBLSEMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with 1-(2-methoxyethyl)piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to acylation with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including its interaction with specific enzymes or receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Ring

Ethoxy vs. Methoxy Groups
  • 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (): The methoxy group (smaller, less lipophilic) replaces the ethoxy group. Key Difference: Reduced steric bulk and altered electronic effects may influence receptor affinity .
Ethoxy vs. Halogenated or Biphenyl Groups
  • Biological Impact: Such modifications enhance anti-proliferative activity in cancer models but reduce selectivity for neurological targets .

Piperidine Substitution Patterns

Methoxyethyl vs. Benzyl or Phenethyl Chains
  • N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23, ) :
    • The benzyl group enhances lipophilicity, improving blood-brain barrier penetration.
    • Activity : This analog inhibits AChE with IC₅₀ = 0.01 µM, suggesting that bulky N-substituents optimize enzyme interaction .
  • 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl, ): The phenethyl chain and phenyl group confer opioid receptor affinity, classifying it as a novel psychoactive substance (NPS). Contrast: The target compound’s methoxyethyl group likely reduces opioid activity, shifting its therapeutic focus .

Core Scaffold Modifications

  • Rilapladib (): Contains the same 1-(2-methoxyethyl)piperidin-4-yl group but fused with a quinoline-thioether moiety. Activity: Potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM), highlighting the importance of the methoxyethyl-piperidine group in enzyme inhibition .

Pharmacological and Regulatory Considerations

Activity Profiles

Compound Target/Activity IC₅₀/EC₅₀ Key Structural Features Reference
Target Compound Undisclosed (Theoretical) N/A Ethoxyphenyl, methoxyethyl-piperidine
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide AChE inhibition 0.01 µM Benzyl, oxoindolinyl
Rilapladib Lp-PLA2 inhibition 0.23 nM Quinoline-thioether, methoxyethyl-piperidine
Methoxyacetylfentanyl µ-Opioid receptor agonist Not quantified Phenethyl, methoxyacetamide

Biological Activity

The compound 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a synthetic organic molecule with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound features an acetamide functional group, a piperidine ring, and an ethoxy-substituted phenyl moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

  • Antagonism of Neurotransmitter Receptors : Compounds with piperidine structures are known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

Anticancer Activity

A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Compounds showed IC50 values indicating effective inhibition of cell proliferation.
  • HCT116 (colon cancer) : Some derivatives exhibited potent anticancer activity with relative potency surpassing standard chemotherapeutics like doxorubicin .

Anticonvulsant Properties

Compounds structurally related to this compound have been evaluated for anticonvulsant activity. The mechanism often involves modulation of voltage-gated sodium channels, contributing to their potential as therapeutic agents for epilepsy .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar molecules typically exhibit:

  • Absorption : Oral bioavailability may be influenced by lipophilicity due to the ethoxy group.
  • Metabolism : Likely undergoes hepatic metabolism, with potential pathways including N-dealkylation and hydroxylation.
  • Excretion : Predominantly renal excretion of metabolites.

Case Study 1: Evaluation of Anticancer Activity

In a comparative study, derivatives of this compound were assessed for their effectiveness against MCF-7 cells. The study found that certain modifications to the piperidine ring enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant properties of related compounds. The results indicated that specific derivatives exhibited significant protective effects in animal models of epilepsy, thereby supporting further development for clinical applications .

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